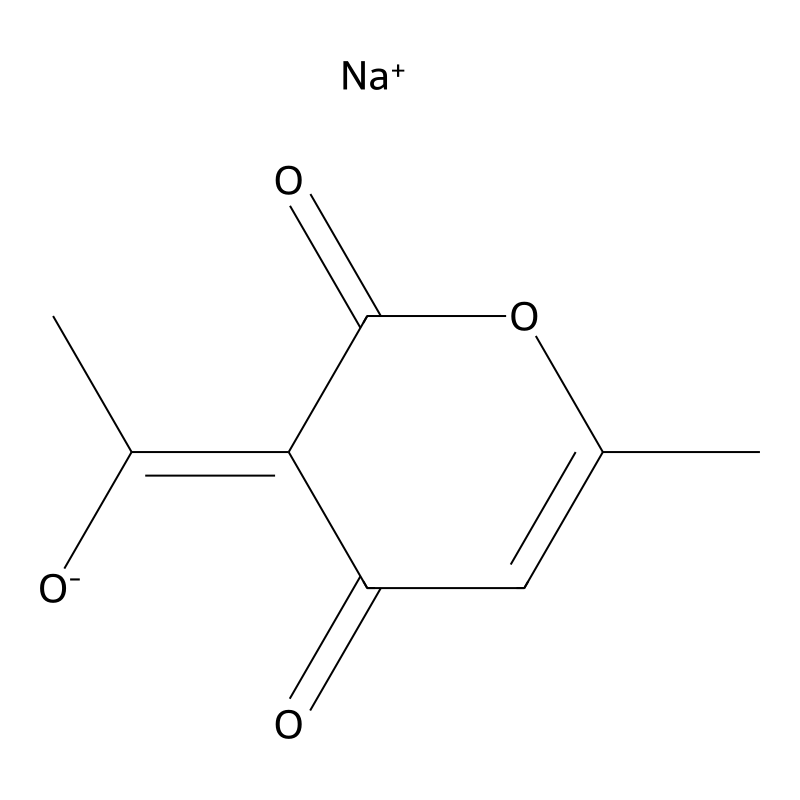

Sodium dehydroacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

INSOL IN MOST ORGANIC SOLVENTS /HYDRATE/

Synonyms

Canonical SMILES

Isomeric SMILES

Antimicrobial Properties

Sodium dehydroacetate (SDHA) has been extensively studied for its antimicrobial properties. It exhibits a broad spectrum of activity against various microorganisms, including bacteria, fungi, and yeasts []. Research suggests that SDHA disrupts the cell membrane of microorganisms, leading to leakage of cellular contents and ultimately cell death []. Studies have explored its effectiveness against specific pathogens, such as Geotrichum citri-aurantii, a fungus commonly found in spoilt fruits.

Safety and Toxicity Concerns

While widely used in various products, SDHA has raised concerns regarding its safety. Some studies suggest potential health risks associated with its use. Research using animal models has shown potential cardiovascular toxicity linked to SDHA exposure []. Additionally, SDHA has been linked to skin sensitization in some individuals. Ongoing research continues to investigate the safety profile of SDHA and its potential long-term health effects.

Sodium dehydroacetate is the sodium salt of dehydroacetic acid, with the chemical formula and a molar mass of approximately 190.13 g/mol. It appears as a white to yellowish powder and is highly soluble in water, propylene glycol, and methanol, but insoluble in organic solvents like acetone and benzene . This compound has been assigned the European food additive number E266 and is primarily recognized for its antimicrobial properties, making it a valuable preservative in various applications, particularly in cosmetics and food products .

Sodium dehydroacetate exhibits reactivity with acids, potentially resulting in vigorous reactions with strong oxidizing agents . Its stability is generally high, but it can decompose upon heating, releasing toxic fumes such as sodium oxide. The compound's pH ranges from 8.8 to 9.3 in a 100 g/L aqueous solution, indicating its weakly alkaline nature .

Sodium dehydroacetate demonstrates significant antimicrobial activity against a broad spectrum of microorganisms, including bacteria, yeast, and mold. It functions primarily by inhibiting microbial growth rather than killing established populations . This property makes it an effective preservative in cosmetic formulations and food products. Studies have also indicated that sodium dehydroacetate may possess anticoagulant properties by reducing vitamin K levels in the blood .

Sodium dehydroacetate can be synthesized through various methods, typically involving the reaction of dehydroacetic acid with sodium hydroxide or sodium carbonate. One notable synthesis approach includes using diketene as a raw material along with triethylamine and ethylene glycol as catalysts to facilitate polymerization while minimizing byproducts . This method streamlines the production process, reducing both energy consumption and material waste compared to traditional methods.

The primary applications of sodium dehydroacetate include:

- Cosmetics: Used as a preservative due to its effective antimicrobial properties.

- Food Industry: Employed as a preservative in sauces, baked goods, beverages, and dairy products.

- Pharmaceuticals: Utilized for its bactericidal and fungicidal properties in both human and veterinary medicine.

- Agriculture: Occasionally used for its phytotoxic effects against certain pests .

Interaction studies of sodium dehydroacetate reveal that it can enhance the efficacy of other preservatives when used in combination. For example, its effectiveness is noted to increase when paired with monolaurin, another antimicrobial agent . Furthermore, studies indicate that sodium dehydroacetate maintains its antimicrobial activity across a range of pH levels, making it versatile for various formulations .

Sodium dehydroacetate shares similarities with several other compounds used as preservatives or antimicrobial agents. Here are some notable comparisons:

| Compound Name | Chemical Formula | Antimicrobial Activity | Common Uses |

|---|---|---|---|

| Sodium benzoate | C7H5NaO2 | Yes | Food preservative |

| Potassium sorbate | C6H7KO2 | Yes | Food preservative |

| Sodium propionate | C3H5NaO2 | Yes | Food preservative |

| Methylparaben | C8H8O3 | Yes | Cosmetic preservative |

Uniqueness of Sodium Dehydroacetate

Sodium dehydroacetate stands out due to its broad-spectrum antimicrobial activity at low concentrations and its compatibility with various formulation systems. Unlike some other preservatives that may cause skin irritation or require higher concentrations for efficacy, sodium dehydroacetate is noted for its excellent toxicity profile and non-irritating nature . Additionally, it is recognized for being permitted in ecological and organic certified cosmetics by organizations such as Ecocert .

Ecotoxicology

Aquatic Toxicity (Cerebral Hemorrhage, Pericardial Edema in Zebrafish)

DHA-S demonstrates significant aquatic toxicity, particularly in zebrafish (Danio rerio), a model organism for ecotoxicological studies. Exposure to 50 mg/L DHA-S for 24 hours (48–72 hours post-fertilization) induces cerebral hemorrhage, pericardial edema, and mandibular dysplasia, with defective heart looping and apoptosis observed in treated embryos [1] [2]. These cardiovascular abnormalities correlate with calcium ($$ \text{Ca}^{2+} $$) imbalance, as DHA-S stimulates excessive $$ \text{Ca}^{2+} $$ influx in cardiomyocytes, leading to mitochondrial dysfunction and energy deficiency [1].

At lower concentrations (10–30 mg/L), DHA-S reduces hatch rates by 15–40% and impairs locomotor persistence in larval zebrafish, with acute exposure (30 mg/L) causing 100% mortality within 30 hours [2]. Hypoxia-inducible factor-1α ($$ \text{HIF-1α} $$) expression increases under DHA-S exposure, suggesting respiratory chain disruption via succinate dehydrogenase (SDH) inhibition [2].

Table 1: Aquatic Toxicity Endpoints of DHA-S in Zebrafish

| Concentration (mg/L) | Exposure Duration | Observed Effects | Mechanism |

|---|---|---|---|

| 50 | 24 h | Cerebral hemorrhage, pericardial edema | $$ \text{Ca}^{2+} $$ imbalance |

| 30 | 30 h | 100% mortality | SDH inhibition |

| 10–30 | 72 hpf | 15–40% reduced hatch rate | Energy metabolism disruption |

Soil and Air Contamination Risks

While direct soil contamination data remain limited, DHA-S’s physicochemical properties suggest moderate mobility in terrestrial environments. The compound’s water solubility (38 mg/L in activated sludge) [4] and low octanol-water partition coefficient ($$ \log K_{\text{ow}} < 1 $$) [4] [5] indicate limited soil adsorption, increasing leaching potential into groundwater. Industrial handling poses airborne risks, as fine DHA-S dust forms explosive mixtures in confined spaces [5], though atmospheric persistence is minimized by rapid photodegradation [6].

Biodegradation and Persistence

Rapid Biodegradation in Sewage Treatment Plants

DHA-S undergoes 70% mineralization within 28 days under aerobic conditions in standardized OECD 301F tests [4], classifying it as readily biodegradable. This rapid degradation in sewage treatment plants (STPs) reduces downstream environmental loads, with a static test no-observed-effect concentration (NOEC) of 38 mg/L for activated sludge [4].

Table 2: Biodegradation Profile of DHA-S

| Test System | Duration | Degradation Rate | Endpoint |

|---|---|---|---|

| OECD 301F (aerobic) | 28 d | 70% | Readily biodegradable |

| Activated sludge | 14 h | 38 mg/L NOEC | Microbial inhibition |

Biochemical Interactions

Metal Complexation (e.g., Copper, Calcium)

DHA-S chelates divalent cations, notably $$ \text{Ca}^{2+} $$ and $$ \text{Cu}^{2+} $$, disrupting biological processes. In zebrafish, $$ \text{Ca}^{2+} $$ depletion alters cardiac development by impairing mitochondrial calcium uniporter (MCU) function, leading to apoptosis [1]. Computational models predict stable complexes with copper ($$ K_d \approx 10^{-8} \, \text{M} $$) [6], potentially affecting microbial communities in metal-contaminated ecosystems.

pH-Dependent Activity in Environmental Matrices

DHA-S’s environmental reactivity varies with pH due to tautomeric equilibria between keto-enol forms [6]. Under neutral conditions (pH 7), the enolate form dominates, enhancing water solubility and metal-chelation capacity. Acidic environments (pH < 4) favor the keto tautomer, increasing hydrophobicity and soil adsorption potential [6]. Photolysis studies at 254 nm reveal pH-dependent degradation pathways, with alkaline conditions accelerating lactone ring cleavage into acetic acid [6].

Table 3: pH-Dependent Properties of DHA-S

| pH Range | Dominant Tautomer | Solubility | Reactivity |

|---|---|---|---|

| <4 | Keto | Low | Increased soil adsorption |

| 4–8 | Enol | High | Enhanced metal chelation |

| >8 | Enolate | Very high | Rapid photodegradation to acetic acid |

Bread and Pastry Preservation (Yeast Inhibition, Shelf-Life Extension)

Sodium dehydroacetate demonstrates significant efficacy in bread and pastry preservation through multiple mechanisms that target both microbial growth and yeast activity. Research indicates that the compound exhibits strong inhibitory effects on baker's yeast, leading to prolonged fermentation times during bread production [1]. When incorporated into flour during the mixing process, even small amounts of sodium dehydroacetate can effectively extend the shelf life of baked goods while maintaining their quality characteristics.

In cake preservation applications, studies have shown that sodium dehydroacetate enables newly baked pastries to remain mold-free for up to eleven days, particularly effective during summer months when high air humidity typically accelerates mold growth [1]. The preservative's effectiveness stems from its ability to inhibit the growth of microorganisms such as bacteria, yeast, and mold, with particularly strong inhibitory effects on yeast and mold that commonly cause food spoilage [1].

The mechanism of action involves sodium dehydroacetate entering microbial cells through active transport after thirty minutes of treatment, where it maintains high intracellular concentrations throughout the treatment period [2]. The compound destroys microbial cell substructures and related enzymes, thereby inhibiting microorganism growth [1]. Importantly, sodium dehydroacetate remains thermally stable, maintaining its antimicrobial effectiveness even when heated at 120°C for two hours, making it particularly suitable for baked goods that require high-temperature processing [1].

For pastry fillings, which are particularly susceptible to mold due to their rich nutrition and high moisture content, sodium dehydroacetate can be dissolved in small amounts of water and mixed into the filling during preparation. When used at concentrations of 0.5 grams per kilogram of finished product, the preservative significantly extends the storage life of fillings, addressing production, sales, transportation, and storage challenges [1].

Postharvest Disease Control (Kumquat, Citrus)

Sodium dehydroacetate has demonstrated considerable effectiveness in controlling postharvest diseases in citrus fruits, particularly kumquats, through targeted antifungal mechanisms. Research has established that the compound effectively inhibits Penicillium digitatum, the primary causative agent of green mold in citrus fruits [2]. The antifungal mechanism operates by damaging the structure and function of cell membranes and mitochondria in pathogenic mycelia.

In kumquat preservation studies, sodium dehydroacetate treatment significantly reduced the incidence of green mold in a concentration-dependent manner [2]. The compound enters fungal cells and causes substantial damage to cell membrane integrity without affecting the cell wall structure. Propidium iodide staining revealed that sodium dehydroacetate treatment resulted in significant increases in mycelial fluorescence intensity, indicating compromised membrane integrity [2].

The preservative also affects mitochondrial function, reducing mycelial mitochondrial membrane potential and energy charge levels while increasing sodium/potassium-ATPase activity, thereby disturbing cellular energy metabolism [2]. These findings demonstrate that sodium dehydroacetate exerts its antifungal effects through multiple cellular targets, making it an effective tool for postharvest disease management.

Beyond individual application, sodium dehydroacetate has shown effectiveness in strawberry preservation, where a 0.5% solution proved effective in controlling storage decay caused by Rhizopus, Alternaria, and Botrytis species [3]. The compound's broad-spectrum antimicrobial activity and stability under various conditions make it valuable for diverse postharvest applications.

Synergistic Combinations (Potassium Sorbate, Glucono Delta-Lactone)

The combination of sodium dehydroacetate with other preservatives creates synergistic effects that enhance preservation efficacy beyond what individual components can achieve. The pairing of potassium sorbate and sodium dehydroacetate represents a particularly effective combination for pastry preservation, where the alkaline pH of most pastries reduces the individual effectiveness of potassium sorbate [4].

When glucono delta-lactone is added to the potassium sorbate-sodium dehydroacetate combination as an acidity regulator, the system achieves superior preservation performance in pastries [4]. Glucono delta-lactone functions by progressively hydrolyzing to gluconic acid when dissolved in aqueous solutions, creating a controlled pH reduction that optimizes the activity of both preservatives [5] [6]. This pH modulation is particularly important because sodium dehydroacetate, while effective across a wide pH range, shows enhanced antimicrobial activity under acidic conditions [4].

Research on polyethylene packaging films incorporating both sodium dehydroacetate and potassium sorbate has revealed that the combination provides enhanced antimicrobial properties compared to individual preservatives [7]. When the ratio of sodium dehydroacetate to potassium sorbate reaches 2:1, the resulting film exhibits higher tensile strength than pure polyethylene film, while maintaining excellent physical and antibacterial properties [7].

The synergistic mechanism operates through expanded antibacterial spectrum coverage, where sodium dehydroacetate and potassium sorbate target different aspects of microbial metabolism. Potassium sorbate inhibits microbial dehydrogenase activity and combines with sulfhydryl groups in enzyme systems, while sodium dehydroacetate penetrates cell membranes and disrupts intracellular enzyme activities [7]. This dual-action approach provides more comprehensive microbial control than either preservative alone.

Studies have also demonstrated that encapsulated sorbic acid can serve as an alternative to sodium dehydroacetate for bread and toast products, with microencapsulation technology reducing negative impacts on dough handling and fermentation while providing controlled release during baking [8].

Cosmetic and Personal Care Uses

Microbial Growth Prevention in Topical Formulations

Sodium dehydroacetate serves as a critical preservative component in cosmetic and personal care formulations, providing broad-spectrum antimicrobial protection against bacteria, fungi, and yeast that can compromise product safety and stability [9]. The compound functions by killing microorganisms and preventing their growth and reproduction, thereby protecting cosmetics and personal care products from spoilage [9].

In topical formulations, sodium dehydroacetate demonstrates effectiveness against a wide range of pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli [7]. The preservative's mechanism involves penetrating microbial cell membranes and disrupting intracellular enzyme systems, leading to the inhibition of normal cellular functions and eventual microbial death [10].

The compound's water solubility (33% in water) makes it particularly suitable for aqueous cosmetic systems and emulsions [11] [12]. It can be incorporated into formulations at any point during the manufacturing process, with optimal addition temperatures below 45°C, though it remains stable up to 80°C [13] [12]. This thermal stability is particularly valuable for cosmetic manufacturing processes that may involve elevated temperatures.

Sodium dehydroacetate demonstrates superior antifungal activity compared to many traditional preservatives, with effectiveness at very low concentrations ranging from 0.03% to 0.6% [14] [11]. This low-dose effectiveness reduces the potential for skin irritation while maintaining robust antimicrobial protection. The preservative exhibits compatibility with most cosmetic raw materials and formulation types, including moisturizers, serums, shampoos, conditioners, and makeup products [15].

Clinical safety assessments by the Cosmetic Ingredient Review Expert Panel have confirmed that sodium dehydroacetate is safe for use in cosmetic applications when employed within recommended concentration limits [9]. The compound shows low risk of skin absorption and minimal irritation potential, making it suitable for use in facial and eye makeup formulations [15].

Stability Enhancements in Alkaline pH Environments

One of the distinguishing characteristics of sodium dehydroacetate is its effectiveness across a broad pH range, particularly in alkaline environments where many conventional preservatives lose efficacy. While the compound shows optimal performance in the pH range of 2.0-6.5, it maintains functional antimicrobial activity from pH 3.0 to 9.0 [11] [12]. This pH versatility makes it especially valuable for alkaline cosmetic formulations that present preservation challenges.

The preservative's pH-dependent activity profile shows that at pH 5.0, approximately 65% of the compound remains in its active undissociated form, compared to 37% at pH 5.5 and 15.9% at pH 6.0 [11]. Despite this pH dependency, sodium dehydroacetate retains partial antimicrobial activity even under alkaline conditions, though higher concentrations may be required to achieve equivalent preservation levels [16].

In alkaline formulations, sodium dehydroacetate provides stability enhancement through multiple mechanisms. The compound maintains its chemical structure and antimicrobial properties even when formulated with alkaline ingredients, unlike some preservatives that undergo degradation or lose activity in high pH environments [11]. Its ability to function as a pH stabilizer contributes to overall formulation stability [17].

The preservative's compatibility with alkaline systems extends to its interactions with other cosmetic ingredients. Studies have shown that sodium dehydroacetate can be successfully combined with other preservatives and preservative boosters to create robust preservation systems for challenging pH conditions [13]. Common combinations include pairing with phenoxyethanol and ethylhexylglycerin, or with sodium benzoate and potassium sorbate blends to achieve broad-spectrum protection across varying pH ranges [13].

Research has demonstrated that in alkaline cosmetic formulations, sodium dehydroacetate maintains its antimicrobial efficacy while also contributing to product stability through its antioxidant properties. The compound's stability in solution for extended periods, even at elevated temperatures up to 130°C for one hour, makes it particularly suitable for alkaline formulations that may undergo thermal stress during manufacturing or storage [16].

Production Innovations

Solid-Phase Synthesis (Catalyst Optimization, Waste Reduction)

Advanced production methods for sodium dehydroacetate have evolved to incorporate solid-phase synthesis techniques that optimize catalyst systems and reduce waste generation. The most significant innovation involves the development of composite catalyst systems using triethylamine and ethylene glycol in carefully optimized ratios ranging from 20:1 to 30:1 [18]. This catalyst combination provides superior catalyzed polymerization effects while suppressing the formation of undesirable superpolymers during the synthesis process.

The solid-phase synthesis approach eliminates several traditional processing steps, notably the refining stage for crude diketene, which significantly shortens the production flow and simplifies the overall manufacturing technique [18]. This streamlined process reduces both energy consumption and material waste while maintaining product quality standards for food-grade sodium dehydroacetate production.

Catalyst optimization studies have revealed that the triethylamine-ethylene glycol composite system operates most effectively when the ratio is maintained at 25:1, providing optimal reaction conditions for dehydroacetic acid polymerization [18]. The use of anhydrous sodium acetate as an alternative catalyst has also shown promise, particularly when combined with acetic anhydride as a water absorbent, achieving good catalytic polymerization effects while inhibiting side reactions [19].

The production process incorporates direct crystallization from aqueous gluconic acid solutions, eliminating intermediate purification steps and reducing waste streams [18]. Temperature control during polymerization (typically 35-55°C) prevents bumping and superpolymer formation while maintaining high yield rates exceeding 90% [18]. This controlled environment reduces the formation of by-products that would otherwise require disposal or additional processing.

Waste reduction benefits extend to solvent recovery systems, where toluene used in the polymerization process undergoes vacuum distillation at 90-100°C under 0.07-0.08 MPa gauge pressure, allowing for efficient solvent recycling back to the polymerization reactor [18]. This closed-loop approach minimizes solvent waste and reduces overall production costs while maintaining environmental compliance.

Microencapsulation for Controlled Release in Bakery Products

Microencapsulation technology represents a significant advancement in sodium dehydroacetate application for bakery products, enabling controlled release mechanisms that optimize preservative effectiveness while minimizing interference with baking processes. This technology addresses the challenge of premature preservative action during dough fermentation by creating protective barriers that delay active ingredient release until specific trigger conditions are met [20].

The microencapsulation process employs lipid-based coating materials, typically modified lipids or waxes, that create temperature-sensitive barriers around sodium dehydroacetate particles [21]. These coatings remain intact during dough mixing and initial fermentation stages but melt when temperatures exceed 145°F during baking, releasing the preservative after the yeast kill step to ensure optimal bread volume achievement [8].

Controlled release mechanisms operate through multiple pathways, including matrix erosion and temperature-triggered release. In erosion-based systems, the lipid matrix gradually degrades through lipase action or physical weathering, providing sustained preservative release over extended periods [21]. Temperature-triggered systems respond to thermal changes during baking, with the coating material melting at predetermined temperatures to release the encapsulated preservative precisely when needed [21].

The encapsulation process utilizes proprietary coating technologies where sodium dehydroacetate particles are repeatedly propelled through atomized coating droplets, creating multiple thin but strong shell layers over the active ingredient [20]. This multilayer approach provides enhanced protection and more precise release control compared to single-layer coating systems.

Research has demonstrated that microencapsulated sodium dehydroacetate systems can extend bread shelf life by up to 125% when combined with calcium propionate, compared to unencapsulated formulations [8]. The encapsulation technology also enables reduced preservative dosages while maintaining equivalent or superior preservation performance, as the controlled release ensures optimal concentration delivery at the most critical preservation periods.

Physical Description

Hydrate: White solid; [Hawley] White powder; [MSDSonline]

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Microbicides, effective in greenhouses, contained sorbic and dehydroacetic acids, plus their salts.

A hygienic prepn for the prevention of growth of bacteria in footwear and clothing contained sodium dehydroacetate (0.5%) and tetradecyldimethylbenzylammonium chloride (0.05%).

A composition containing one or more of dehydroacetic acid, sorbic acid, and their salts and one or more of trimethyl-type and benzyl-type surfactants is used as a microbicide and industrial preservative.

A composition containing one or more of dehydroacetic acid or its salts and (or) one or more of sorbic acid or its salts, and one or more of C8-18 alkylamines or their salts is used as an industrial preservative and fungicide.